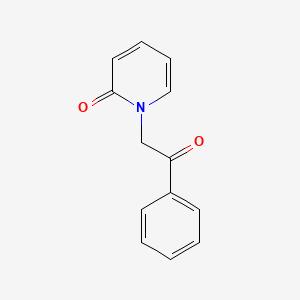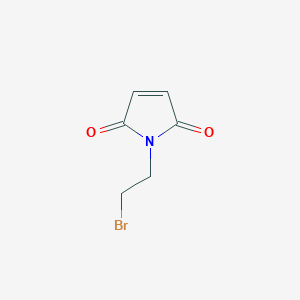![molecular formula C9H12N2O B3196165 3-[(Methylamino)methyl]benzamide CAS No. 956234-96-1](/img/structure/B3196165.png)
3-[(Methylamino)methyl]benzamide
Vue d'ensemble
Description
“3-[(Methylamino)methyl]benzamide” is an organic compound that belongs to the class of aminobenzamides . It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid . In its powdered form, it appears as a white solid .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various methods. One such method involves the use of potassium hydroxide in isopropyl alcohol under heating and reflux conditions . The reaction yield for this method is approximately 57% .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzamide moiety with an amine group attached to the benzene ring . The exact molecular dimensions can be determined using various spectroscopic methods .Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically characterized by the formation of novel benzamide compounds . These reactions often involve the use of base and solvent, and the products are usually purified and analyzed using IR, 1H NMR, and 13C NMR spectroscopic methods .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are similar to those of other aminobenzamides. For instance, it is slightly soluble in water . More detailed properties can be determined using various analytical techniques .Applications De Recherche Scientifique
Neuroleptic Activity
A study by Iwanami et al. (1981) explored the synthesis of benzamides, including compounds related to 3-[(Methylamino)methyl]benzamide, as potential neuroleptics. They found that certain benzamide derivatives showed significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potential use in the treatment of psychosis (Iwanami et al., 1981).
Antioxidant and Antimicrobial Properties
Demir et al. (2015) analyzed a novel benzamide derivative structurally similar to this compound, focusing on its antioxidant properties using X-ray diffraction and DFT calculations. This study highlights the potential of benzamide compounds in antioxidant applications (Demir et al., 2015). Additionally, Yakan et al. (2020) synthesized novel benzamide compounds to investigate their antioxidant and antibacterial activities, underscoring the versatility of these compounds in various biomedical applications (Yakan et al., 2020).
Chemical Synthesis and Modification
Uemura et al. (2016) described a method for the methylation of C-H bonds using benzamides, highlighting the chemical utility of benzamide derivatives in synthetic chemistry (Uemura et al., 2016). Feng et al. (2014) developed an oxidative procedure for synthesizing benzamides, demonstrating the adaptability of these compounds in chemical synthesis (Feng et al., 2014).
Biomedical Research
Kim et al. (2008) investigated the pharmacokinetics and tissue distribution of a benzamide derivative similar to this compound, highlighting its potential as an anti-fibrotic drug (Kim et al., 2008). Another study by Kempf et al. (1995) evaluated substituted benzamides as ligands for HIV protease inhibitors, suggesting their relevance in antiviral drug development (Kempf et al., 1995).
Orientations Futures
The future directions for “3-[(Methylamino)methyl]benzamide” research could involve the synthesis of novel benzamide compounds and their potential applications in various fields . Additionally, in vivo biochemical tests of effective amides could be conducted to explore different fields of application .
Propriétés
IUPAC Name |
3-(methylaminomethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-6-7-3-2-4-8(5-7)9(10)12/h2-5,11H,6H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFGHODEZJAWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-Chloro-6,7-difluorobenzo[d]thiazole](/img/structure/B3196199.png)
![6-(Benzyloxy)-2-chlorobenzo[d]thiazole](/img/structure/B3196206.png)